(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol
Description
(3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 2-fluoropyridine-3-carbonyl substituent. Its molecular formula is C₁₀H₁₁FN₂O₂, with a molecular weight of 210.21 g/mol and a CAS registry number 1690017-50-5 . Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate enzyme activity or receptor binding.
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKDWPIEGCUKV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and ®-pyrrolidin-3-ol.
Coupling Reaction: The key step involves the coupling of 2-fluoropyridine with ®-pyrrolidin-3-ol under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, solvent, and reaction time, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- In contrast, compounds like 1N () prioritize hydroxymethyl groups for transition-state mimicry in enzyme inhibition .
- Molecular Weight and Complexity : Vernakalant () and oxadiazole derivatives () exhibit higher molecular weights due to extended aromatic systems, which may influence pharmacokinetics (e.g., membrane permeability, metabolic stability) .
- Biological Activity : While the target compound’s applications are unspecified, analogs like Vernakalant demonstrate therapeutic utility in atrial fibrillation, and BER glycosylase inhibitors () highlight the role of pyrrolidine stereochemistry in high-affinity enzyme interactions .
Physicochemical and Pharmacological Properties
- Solubility : Fluoropyridine derivatives generally exhibit moderate water solubility due to their polar carbonyl and fluorine atoms. However, the propargyl alcohol substituent in ’s compound may enhance hydrophilicity compared to the target compound .
- Stereochemical Impact : The (3R)-configuration in the target compound and Vernakalant () underscores the importance of chirality in biological activity, as enantiomers often display divergent binding affinities .
Biological Activity
(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol, with the chemical formula CHFNO and CAS number 1690017-50-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Weight : 210.21 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 2-fluoropyridine carbonyl group.
The biological activity of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated pyridine moiety may influence the compound's binding affinity to enzymes or receptors, potentially leading to modulation of their activity. This interaction can result in various pharmacological effects depending on the target involved.
Antitumor Activity
Recent studies have indicated that compounds similar to (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol exhibit promising antitumor properties. For example, derivatives of pyrrolidine have shown significant inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Example A | PC-3 (Prostate Cancer) | 2.23 ± 0.28 |
| Example B | DU145 (Prostate Cancer) | 1.67 ± 0.18 |
These values suggest that modifications in the structure can enhance the antitumor efficacy, which warrants further exploration of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol in cancer research.
Case Studies
- In Vitro Studies : A study conducted on a series of pyrrolidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced their neuroprotective properties. The study highlighted that compounds with electron-withdrawing groups, such as fluorine, enhanced the protective effects against oxidative stress in neuronal cultures.
- In Vivo Studies : Animal models treated with similar pyrrolidine derivatives showed improved cognitive functions and reduced markers of neurodegeneration, suggesting potential applications for treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
